![molecular formula C20H31N3O B6121508 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone, commonly known as IBPPE, is a synthetic compound that belongs to the family of pyridinyl-pyrrolidinyl-ethanone derivatives. IBPPE is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. The inhibition of DAT by IBPPE leads to an increase in the extracellular levels of dopamine, which is associated with a range of physiological and biochemical effects.
作用機序
IBPPE exerts its effects by selectively inhibiting the reuptake of dopamine through the 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone protein. This leads to an increase in the extracellular levels of dopamine, which can activate dopamine receptors and modulate neuronal activity in the brain. The precise mechanism of action of IBPPE is still not fully understood, but it is thought to involve the binding of the compound to the 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone protein and the subsequent inhibition of its activity.
Biochemical and Physiological Effects:
The increase in extracellular dopamine levels induced by IBPPE has been associated with a range of physiological and biochemical effects. These include increased locomotor activity, enhanced reward processing, and improved cognitive function. IBPPE has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its effects on behavior and cognition.
実験室実験の利点と制限
IBPPE has several advantages as a research tool, including its high potency and selectivity for the 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone protein. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for investigating the role of dopamine in various physiological and pathological conditions. However, IBPPE also has some limitations, including its potential for non-specific binding to other proteins and its limited solubility in aqueous solutions. These factors may limit its utility in certain experimental settings.
将来の方向性
There are several future directions for research on IBPPE and its effects on the brain and behavior. One area of interest is the potential therapeutic applications of IBPPE in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction. Another direction is the investigation of the molecular mechanisms underlying the effects of IBPPE on dopamine release and reuptake, which may lead to the development of new drugs for the treatment of these disorders. Additionally, further research is needed to understand the long-term effects of IBPPE on brain function and to identify potential side effects or risks associated with its use.
合成法
IBPPE can be synthesized using a variety of methods, including the condensation of 3-pyridinyl-ethanone with 1-isobutyl-4-piperidinylamine in the presence of a suitable catalyst. The resulting product is then purified using chromatography techniques to obtain pure IBPPE.
科学的研究の応用
IBPPE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been used to investigate the role of dopamine in various physiological and pathological conditions, including addiction, depression, and Parkinson's disease. IBPPE has also been used to study the effects of dopamine on behavior and cognition, as well as the mechanisms underlying dopamine release and reuptake.
特性
IUPAC Name |
1-[6-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-15(2)13-22-9-6-17(7-10-22)19-8-11-23(14-19)20-5-4-18(12-21-20)16(3)24/h4-5,12,15,17,19H,6-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLUKBTJUVVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C2CCN(C2)C3=NC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[3-(1-Isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

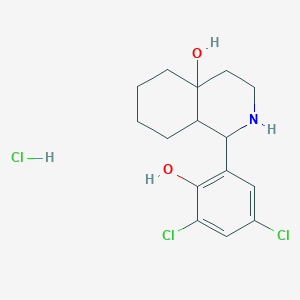
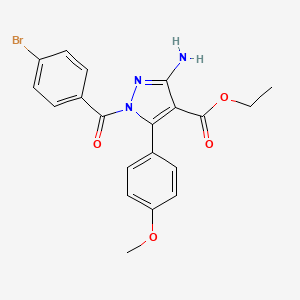
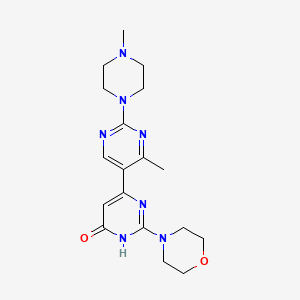
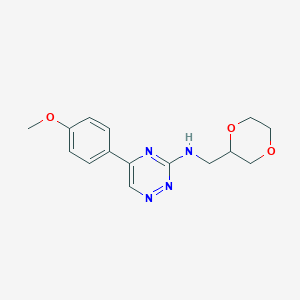
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
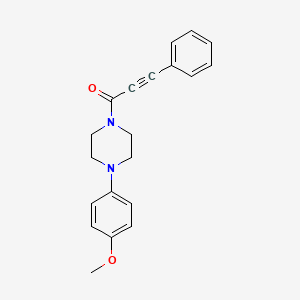
![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)
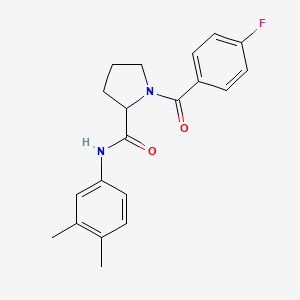
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)